5-Chloro-2-(piperidin-2-yl)-1H-1,3-benzodiazole hydrochloride
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Overview
Description
5-Chloro-2-(piperidin-2-yl)-1H-1,3-benzodiazole hydrochloride is a chemical compound that belongs to the class of benzodiazoles, which are heterocyclic aromatic organic compounds
Mechanism of Action
Target of Action
It’s worth noting that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
The synthesis of piperidine derivatives involves intra- and intermolecular reactions . For instance, the mechanism includes two iridium(III)-catalyzed sequential cascades of hydroxyl oxidation, amination, and imine reduction by hydrogen transfer via a metal catalyst .
Biochemical Pathways
Piperidine derivatives are known to be involved in various biological activities .
Pharmacokinetics
The compound has a molecular weight of 19667 and a molecular formula of C10H13ClN2 , which may influence its bioavailability.
Result of Action
Piperidine derivatives are known to have various pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(piperidin-2-yl)-1H-1,3-benzodiazole hydrochloride typically involves the formation of the benzodiazole core followed by the introduction of the piperidine ring and the chlorine substituent. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzodiazole ring. The piperidine ring can be introduced through nucleophilic substitution reactions, and the chlorine atom can be added via halogenation reactions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of high-pressure reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(piperidin-2-yl)-1H-1,3-benzodiazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its biological activity.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to different derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution and sulfuric acid (H2SO4) for electrophilic substitution are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different benzodiazole derivatives, while substitution reactions can produce a variety of functionalized benzodiazoles.
Scientific Research Applications
5-Chloro-2-(piperidin-2-yl)-1H-1,3-benzodiazole hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2-(Piperidin-2-yl)-1H-1,3-benzodiazole: Lacks the chlorine substituent, which may affect its biological activity.
5-Chloro-1H-1,3-benzodiazole: Lacks the piperidine ring, which can influence its chemical properties and applications.
2-(Piperidin-2-yl)-1H-1,3-benzodiazole hydrochloride: Similar structure but without the chlorine atom.
Uniqueness
The presence of both the piperidine ring and the chlorine substituent in 5-Chloro-2-(piperidin-2-yl)-1H-1,3-benzodiazole hydrochloride makes it unique compared to other benzodiazole derivatives
Properties
IUPAC Name |
6-chloro-2-piperidin-2-yl-1H-benzimidazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3.ClH/c13-8-4-5-9-11(7-8)16-12(15-9)10-3-1-2-6-14-10;/h4-5,7,10,14H,1-3,6H2,(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXIIDHAKLYDZMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=NC3=C(N2)C=C(C=C3)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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